An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-7-methylquinoxaline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-7-methylquinoxaline
This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-7-methylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the prediction, interpretation, and experimental protocols for characterizing this and similar substituted quinoxaline derivatives. While experimental data for this specific molecule is not publicly available, this guide will establish a robust predictive framework grounded in established substituent effects, offering valuable insights for the structural elucidation of novel quinoxaline-based compounds.
Introduction: The Significance of Quinoxalines and NMR Spectroscopy
Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are a vital class of nitrogen-containing heterocyclic compounds. This structural motif is a cornerstone in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[1][2] The precise substitution pattern on the quinoxaline core is critical in defining the molecule's bioactivity and pharmacological profile.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such organic molecules.[1] ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For drug development professionals, a thorough understanding of the NMR spectra of substituted quinoxalines is indispensable for confirming molecular structures, ensuring purity, and understanding structure-activity relationships (SAR).
This guide will use 5-Bromo-7-methylquinoxaline as a model to explain the principles of NMR spectral interpretation for disubstituted quinoxalines. We will present predicted ¹H and ¹³C chemical shifts based on established data for the parent quinoxaline system and its substituted analogues. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data will be provided, along with an introduction to advanced 2D NMR techniques that can be employed for complete spectral assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-7-methylquinoxaline
The chemical shifts for 5-Bromo-7-methylquinoxaline can be predicted by starting with the known chemical shifts of the unsubstituted quinoxaline and then applying the additive effects of the bromo and methyl substituents.
To establish a baseline, the reported ¹H and ¹³C NMR chemical shifts for unsubstituted quinoxaline are presented below.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of Quinoxaline
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2, 3 | 8.81 | 145.2 |
| 5, 8 | 8.07 | 129.5 |
| 6, 7 | 7.75 | 129.9 |
| 4a, 8a | - | 142.1 |
Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
Based on available data for 5-substituted quinoxalines, the following predicted chemical shifts for 5-Bromo-7-methylquinoxaline have been calculated.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-7-methylquinoxaline
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.8-8.9 | ~145.5 |
| 3 | ~8.8-8.9 | ~145.5 |
| 5 | - | ~118-120 |
| 6 | ~7.8-7.9 | ~132-134 |
| 7 | - | ~138-140 |
| 8 | ~8.0-8.1 | ~128-130 |
| 4a | - | ~141-143 |
| 8a | - | ~142-144 |
| 7-CH₃ | ~2.5-2.6 | ~20-22 |
Analysis and Interpretation of the Predicted Spectra
The predicted chemical shifts in Table 2 provide a foundation for understanding the NMR spectrum of 5-Bromo-7-methylquinoxaline. The following sections detail the rationale behind these predictions and how to interpret the expected spectral features.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display signals in both the aromatic and aliphatic regions.
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Pyrazine Protons (H-2 and H-3): The two protons on the pyrazine ring are chemically equivalent in the unsubstituted quinoxaline and appear as a singlet. In the case of 5-Bromo-7-methylquinoxaline, the substituents are on the benzene ring, and their influence on the pyrazine protons is expected to be minimal. Therefore, H-2 and H-3 are predicted to remain as a sharp singlet in the downfield region of the spectrum, likely between 8.8 and 8.9 ppm . Their deshielded nature is due to the electron-withdrawing character of the two nitrogen atoms in the pyrazine ring.
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Benzene Ring Protons (H-6 and H-8):
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H-6: This proton is situated between the bromo and methyl groups. The bromine atom at position 5 will deshield H-6 due to its inductive electron-withdrawing effect. The methyl group at position 7 will have a weaker, shielding effect. The net result is a downfield shift for H-6, predicted to be a singlet around 7.8-7.9 ppm .
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H-8: This proton is adjacent to a nitrogen atom and will be significantly deshielded. It is predicted to appear as a singlet around 8.0-8.1 ppm .
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Methyl Protons (7-CH₃): The methyl group protons are in an aliphatic environment and will appear as a sharp singlet in the upfield region of the spectrum, anticipated around 2.5-2.6 ppm .
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide a map of the carbon skeleton.
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Pyrazine Carbons (C-2 and C-3): Similar to their attached protons, C-2 and C-3 are in an electron-deficient environment and will resonate at a low field, predicted around 145.5 ppm .
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Benzene Ring Carbons:
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C-5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine will cause a significant upfield shift (shielding) for C-5, with a predicted chemical shift in the range of 118-120 ppm .
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C-6: This carbon will be influenced by both the adjacent bromo and methyl groups. It is expected to be deshielded and appear around 132-134 ppm .
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C-7: This carbon is attached to the methyl group and will be deshielded, with a predicted chemical shift of 138-140 ppm .
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C-8: This carbon is adjacent to a nitrogen atom and will be deshielded, appearing around 128-130 ppm .
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Bridgehead Carbons (C-4a and C-8a): These quaternary carbons are part of the ring fusion and are deshielded due to their proximity to the nitrogen atoms. They are predicted to resonate between 141 and 144 ppm .
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Methyl Carbon (7-CH₃): The aliphatic carbon of the methyl group will have a characteristic upfield chemical shift, expected around 20-22 ppm .
Experimental Protocol for NMR Analysis of Substituted Quinoxalines
A meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol provides a step-by-step guide for the analysis of substituted quinoxalines.[1]
Sample Preparation
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Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-10 mg of the 5-Bromo-7-methylquinoxaline sample. For a ¹³C NMR spectrum, a higher concentration is generally required, typically 20-50 mg, to achieve a good signal-to-noise ratio in a reasonable time.[1]
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Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power and minimal interference in the ¹H NMR spectrum. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[1]
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Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.
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Transfer to NMR Tube: After complete dissolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
Data Acquisition
The following are general parameters that can be used as a starting point. Optimization may be necessary depending on the specific NMR spectrometer and the sample concentration.
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¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
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Spectral Width: Approximately 16 ppm, centered around 6 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
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¹³C NMR Spectroscopy:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
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Spectral Width: Approximately 240 ppm, centered around 120 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
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Data Processing
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Fourier Transform (FT): The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum.
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Phasing: The spectrum is phase-corrected to ensure that all peaks have a positive, absorptive lineshape.
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Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
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Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
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Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.[1]
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are on adjacent carbons. For 5-Bromo-7-methylquinoxaline, COSY would be used to confirm the through-bond connectivity between any coupled protons in the aromatic system, although in this predicted case, all aromatic protons are singlets.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for definitively assigning the signals of protonated carbons. For example, the proton signal at ~2.5-2.6 ppm would show a correlation to the carbon signal at ~20-22 ppm, confirming the assignment of the methyl group.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure and assigning quaternary carbons. For instance, the methyl protons (7-CH₃) would be expected to show HMBC correlations to C-7, C-6, and C-8, providing definitive evidence for their positions.
Visualizations
Molecular Structure of 5-Bromo-7-methylquinoxaline
Caption: General workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 5-Bromo-7-methylquinoxaline. By leveraging data from unsubstituted quinoxaline and its substituted derivatives, we have established a robust set of predicted chemical shifts and provided a detailed interpretation of the expected spectral features. The inclusion of a detailed experimental protocol and an overview of advanced 2D NMR techniques equips researchers and drug development professionals with the necessary tools for the confident structural characterization of novel quinoxaline compounds. This predictive and methodological approach is a powerful asset in the rapid and accurate elucidation of molecular structures in the field of medicinal chemistry.
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